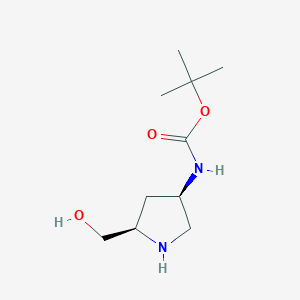

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its structural complexity and potential as a synthetic intermediate. Its relevance spans across various domains of organic synthesis, particularly in the creation of biologically active molecules. The compound's structure, featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a hydroxymethyl group, exemplifies the stereochemical considerations vital in synthetic organic chemistry.

Synthesis Analysis

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can involve multiple steps, including asymmetric synthesis to ensure the desired stereochemistry. For example, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, utilizing nitrile anion cyclization strategies to achieve high yields and enantiomeric excesses, demonstrating the compound's complex synthesis pathway (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate often showcases interesting features such as intramolecular hydrogen bonding, which can significantly impact their chemical behavior and reactivity. Crystallographic studies provide insights into the spatial arrangement of the atoms within the molecule, essential for understanding its reactivity and interaction with other molecules (Naveen et al., 2007).

Applications De Recherche Scientifique

Application in Biopharmaceutical Formulations

- Summary of the Application: Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application: This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .

- Results or Outcomes: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

Application in Organic & Biomolecular Chemistry

- Summary of the Application: The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- Methods of Application: The study summarizes characteristic applications of the tert-butyl group, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

- Results or Outcomes: The study highlights the unique reactivity pattern elicited by the crowded tert-butyl group .

Application in Electronic Communication Between Redox Units

- Summary of the Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application: The study investigates the insertion of tert-butyl groups and how it raises the TAP-localised LUMO level .

- Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Application in Organic & Biomolecular Chemistry

- Summary of the Application: The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- Methods of Application: The study summarizes characteristic applications of the tert-butyl group, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

- Results or Outcomes: The study highlights the unique reactivity pattern elicited by the crowded tert-butyl group .

Application in Electronic Communication Between Redox Units

- Summary of the Application: The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application: The study investigates the insertion of tert-butyl groups and how it raises the TAP-localised LUMO level .

- Results or Outcomes: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)